Regulatory Identity: Meta Isomer Is Designated Ibrutinib Impurity 98/120, Not a Synthetic Intermediate
The target compound is unequivocally identified by multiple regulatory-focused chemical suppliers as Ibrutinib Impurity 98 (CAS 1092788-11-8), supplied with characterization data compliant with regulatory guidelines and traceable against pharmacopeial standards (USP or EP) [1]. By contrast, the para isomer (CAS 330786-24-8) is supplied as a synthetic intermediate for ibrutinib API manufacturing . This functional bifurcation—impurity standard versus synthetic building block—is absolute: the meta isomer is procured for analytical method validation (AMV), Quality Controlled (QC) applications, and Drug Master File (DMF) submissions, while the para isomer is procured for chemical synthesis [2].
| Evidence Dimension | Regulatory and Functional Identity |
|---|---|
| Target Compound Data | Ibrutinib Impurity 98/120; CAS 1092788-11-8; supplied as reference standard for ANDA/DMF filings with certificates of analysis compliant with ICH guidelines [1] |
| Comparator Or Baseline | 3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine; CAS 330786-24-8; supplied as Ibrutinib Intermediate N-2 for API synthesis |
| Quantified Difference | Mutually exclusive procurement purposes: analytical reference standard vs. synthetic building block |
| Conditions | Vendor product specifications; regulatory documentation standards |
Why This Matters
For a laboratory validating an ibrutinib ANDA method, ordering the para isomer by mistake yields a compound that cannot serve as the required impurity marker, potentially causing regulatory rejection and costly delays.
- [1] SynZeal Research. Ibrutinib Impurity 98 (CAS 1092788-11-8). Product Datasheet. View Source
- [2] Axios Research. Ibrutinib Impurity 52 (CAS 1092788-11-8). Product Datasheet. 2001. View Source
